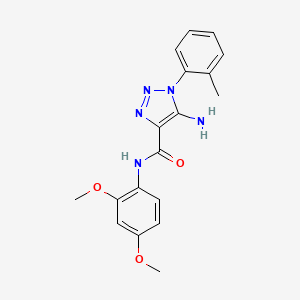

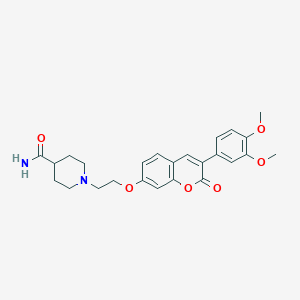

![molecular formula C10H15NO4 B2725013 2,3-Dimethyl (1R,2R,3S,4S)-7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate CAS No. 378245-84-2](/img/structure/B2725013.png)

2,3-Dimethyl (1R,2R,3S,4S)-7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

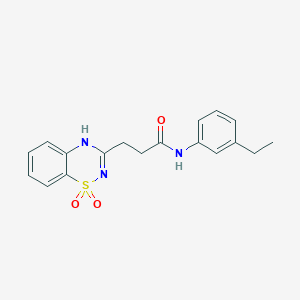

This compound is a diastereomeric derivative of norbornene . It has been synthesized and polymerized using ring-opening metathesis polymerization (ROMP) .

Synthesis Analysis

The synthesis of this compound involves the polymerization of the monomers in a controlled manner . The polymerization reactions proceeded in a controlled manner as evidenced in part by linear relationships between the monomer-to-catalyst feed ratios and the molecular weights of the polymer products .Molecular Structure Analysis

The molecular structure of this compound includes a bicyclic framework with two methyl groups attached to the 2,3-positions of the bicyclic system . The compound also contains two carboxylate groups, making it a dicarboxylate .Chemical Reactions Analysis

The compound has been used in ring-opening metathesis polymerization (ROMP) reactions . The polymerization reactions proceeded in a controlled manner .Physical And Chemical Properties Analysis

The compound has a molecular formula of C10H12O5 . Its average mass is 212.199 Da and its monoisotopic mass is 212.068466 Da .Aplicaciones Científicas De Investigación

Sure! Here is a comprehensive analysis of the scientific research applications of 2,3-Dimethyl (1R,2R,3S,4S)-7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate:

Polymer Synthesis

2,3-Dimethyl (1R,2R,3S,4S)-7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate is used in the synthesis of polymers through ring-opening metathesis polymerization (ROMP). This compound serves as a monomer that can be polymerized to form poly(norbornene) derivatives. These polymers exhibit unique thermal properties, such as varying glass transition temperatures, which are influenced by the stereochemistry of the monomer .

Pharmaceutical Intermediates

This compound is utilized as an intermediate in the synthesis of various pharmaceutical agents. Its bicyclic structure and functional groups make it a valuable building block for creating complex molecules with potential therapeutic applications. The stereochemistry of the compound can be exploited to produce enantiomerically pure drugs, enhancing their efficacy and reducing side effects .

Catalyst Development

2,3-Dimethyl (1R,2R,3S,4S)-7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate is employed in the development of catalysts for organic reactions. Its rigid bicyclic structure provides a stable framework that can support various catalytic sites. This stability is crucial for reactions requiring high temperatures or prolonged reaction times, making it a valuable component in industrial catalysis .

Material Science

In material science, this compound is used to create advanced materials with specific mechanical and thermal properties. Its incorporation into polymer matrices can enhance the strength, flexibility, and thermal stability of the resulting materials. These materials find applications in aerospace, automotive, and electronic industries where high-performance materials are essential .

Chiral Ligands in Asymmetric Synthesis

The compound’s stereochemistry makes it an excellent candidate for use as a chiral ligand in asymmetric synthesis. Chiral ligands are crucial in producing enantiomerically pure compounds, which are important in the pharmaceutical industry. The use of 2,3-dimethyl (1R,2R,3S,4S)-7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate can improve the selectivity and yield of these reactions .

Biochemical Research

In biochemical research, this compound is used to study enzyme mechanisms and interactions. Its unique structure allows it to act as a substrate or inhibitor in enzymatic reactions, providing insights into enzyme function and aiding in the design of enzyme inhibitors for therapeutic purposes .

Organic Electronics

The compound is also explored in the field of organic electronics. Its incorporation into organic semiconductors can improve the performance of electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The rigidity and stability of the bicyclic structure contribute to the durability and efficiency of these devices .

Environmental Applications

Lastly, 2,3-dimethyl (1R,2R,3S,4S)-7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate is investigated for environmental applications, such as in the development of biodegradable polymers. These polymers can reduce plastic waste and environmental pollution. The compound’s ability to form stable yet degradable materials makes it a promising candidate for sustainable material development .

Direcciones Futuras

Propiedades

IUPAC Name |

dimethyl (1R,2R,3S,4S)-7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4/c1-14-9(12)7-5-3-4-6(11-5)8(7)10(13)15-2/h5-8,11H,3-4H2,1-2H3/t5-,6+,7+,8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLVPBIOZQSLXMN-SOSBWXJGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C2CCC(C1C(=O)OC)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1[C@H]2CC[C@@H]([C@H]1C(=O)OC)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dimethyl (1R,2R,3S,4S)-7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

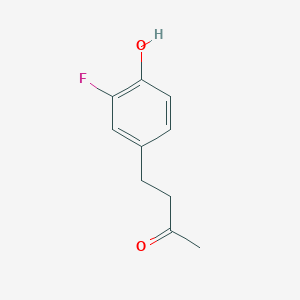

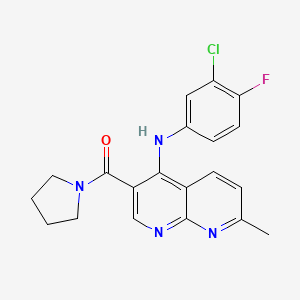

![[4-Methyl-5-(4-piperidinyl)-4H-1,2,4-triazol-3-yl]methanol dihydrochloride hydrate](/img/structure/B2724932.png)

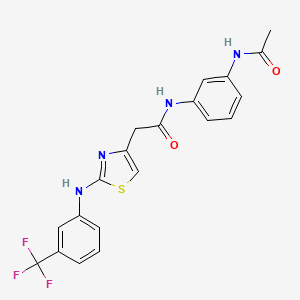

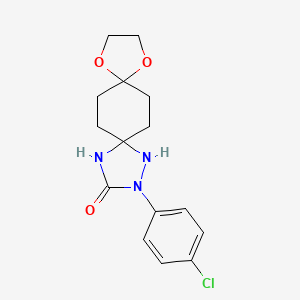

![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3,3-diphenylpropan-1-one](/img/structure/B2724934.png)

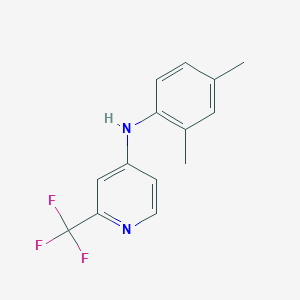

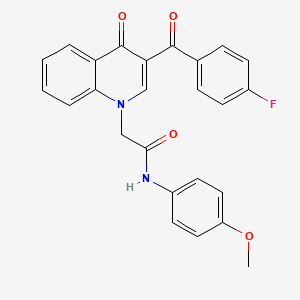

![2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-6-oxa-2-azaspiro[3.5]nonan-7-yl]acetic acid](/img/structure/B2724946.png)

![6-(4-Chlorophenyl)-2-{[(6-chloro-3-pyridinyl)methyl]sulfanyl}-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2724950.png)

![7,8-dimethoxy-5-(4-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2724952.png)